molecular formula C13H13N3O4 B2581392 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol CAS No. 241126-94-3

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol

Cat. No.: B2581392
CAS No.: 241126-94-3
M. Wt: 275.264
InChI Key: NAIJONGAIFSJQA-AATRIKPKSA-N
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Description

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol is a complex organic compound that features a unique combination of functional groups, including a nitro group, an isoxazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Vinylation: The isoxazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent.

    Amination: The vinylated isoxazole is reacted with an amine to introduce the amino group.

    Coupling with Phenol: Finally, the amino group is coupled with a phenol derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The isoxazole ring may interact with nucleophilic sites in biological molecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitroaniline: Similar in structure but lacks the isoxazole ring.

    4-Nitrophenol: Contains a nitro group and a phenol group but lacks the vinyl and isoxazole components.

    Isoxazole derivatives: Compounds with the isoxazole ring but different substituents.

Uniqueness

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, with the CAS number 241126-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O4, with a molecular weight of 275.26 g/mol. The compound features a complex structure that includes a phenolic group and an isoxazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
CAS Number241126-94-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring and subsequent coupling reactions to attach the vinyl and amino groups. Detailed synthetic pathways can be found in specialized chemical literature and databases.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)
  • Methodology :
    • The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
    • Apoptosis was analyzed using Hoechst staining to evaluate morphological changes in the nuclei.
  • Findings :
    • The compound exhibited significant cytotoxicity against MDA-MB-231 cells, outperforming standard chemotherapeutic agents like cisplatin in some instances.
    • Induction of apoptosis was confirmed in several treated cell lines, indicating a potential mechanism for its anticancer activity.

While specific mechanisms for this compound are still under investigation, similar compounds have been shown to disrupt critical protein-protein interactions involved in cancer cell survival and proliferation. For instance, analogs have been reported to inhibit c-Myc transcription factor activity, which plays a crucial role in many cancers.

Case Studies

A notable study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through the activation of intrinsic pathways. The findings suggest that modifications in the chemical structure can enhance potency and selectivity towards specific cancer types.

Properties

IUPAC Name

3-methyl-4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-7-10(17)3-4-11(8)14-6-5-12-13(16(18)19)9(2)15-20-12/h3-7,14,17H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJONGAIFSJQA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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